molecular formula C11H7BrFN B8059386 4-(3-Bromo-2-fluorophenyl)pyridine

4-(3-Bromo-2-fluorophenyl)pyridine

Cat. No.: B8059386
M. Wt: 252.08 g/mol
InChI Key: LKZMTMIBNGULEL-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-fluorophenyl)pyridine is a di-halogenated aromatic compound that serves as a valuable molecular scaffold in organic synthesis and medicinal chemistry . Its structure, featuring a pyridine ring linked to a bromo- and fluoro-substituted benzene ring, is designed for sequential and site-selective cross-coupling reactions . The bromine atom is typically amenable to metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, for forming carbon-carbon and carbon-heteroatom bonds . Concurrently, the fluorine atom can facilitate nucleophilic aromatic substitution, allowing for further functionalization . This dual reactivity makes it an ideal precursor in the development of Active Pharmaceutical Ingredients (APIs) . For instance, similar bromo-fluorophenyl structures are key intermediates in synthesizing tetrahydroquinoline derivatives, which are investigated for their potential biological activities . Beyond pharmaceuticals, this compound is also a useful building block in materials science, particularly in the synthesis of electron-transporting materials for applications such as Organic Light-Emitting Diodes (OLEDs) . Disclaimer: This product is for research purposes only and is strictly intended for laboratory research. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the material safety data sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromo-2-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZMTMIBNGULEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyridine Based Architectures

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnih.gov Its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.govnih.gov In the laboratory, pyridine and its derivatives serve as crucial precursors for the synthesis of pharmaceuticals, agrochemicals, and functional nanomaterials. nih.govnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, coupled with its ability to act as a ligand for metal catalysts, underscores the versatility of the pyridine scaffold in drug design and asymmetric catalysis. nih.gov

In material science, pyridine-based structures are integral to the development of polymers, dyes, and nanoparticles. numberanalytics.com Donor-acceptor pyridine derivatives have shown significant promise in applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells, where they function as efficient charge carriers. rsc.org The ability to tune the electronic properties of pyridine-based materials by modifying substituents on the ring allows for the design of materials with specific optical and electronic characteristics. rsc.org

The Strategic Importance of Halogenated Phenyl Pyridine Compounds

The introduction of halogens, such as bromine and fluorine, onto the phenyl-pyridine framework dramatically influences the compound's reactivity and physical properties. Halogenated organic compounds are foundational in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. acs.org The presence of fluorine, in particular, can enhance properties like hydrophobicity, chemical and oxidative resistance, and thermal stability. nih.gov

The carbon-halogen bond provides a reactive handle for a variety of chemical transformations. For instance, the bromine atom in a phenyl-pyridine structure can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of new carbon-carbon bonds. nih.govossila.com This enables the construction of more complex molecular architectures.

Simultaneously, the fluorine atom can influence the electronic nature of the aromatic rings, often making them more susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org This dual reactivity of halogenated phenyl-pyridines, where one halogen can be selectively reacted over another, provides chemists with a powerful tool for regioselective synthesis. nih.gov This chemo-selectivity is crucial for the efficient and controlled synthesis of multifunctional molecules. nih.gov

Overview of Research Trajectories for 4 3 Bromo 2 Fluorophenyl Pyridine and Analogous Fluorinated Pyridine Systems

Established Synthetic Pathways for the this compound Core

The construction of the biaryl linkage between the pyridine and the phenyl ring is the central challenge in synthesizing this compound. Established methods predominantly rely on transition-metal-catalyzed cross-coupling reactions.

While direct, single-step preparations of this compound are not extensively documented, its synthesis is readily achievable through well-established cross-coupling protocols. Heteroaromatic cores, like the pyridine in this compound, are frequently elaborated using cross-coupling reactions on starting materials that contain multiple halogen leaving groups. nih.gov These polyhalogenated precursors are practical building blocks because the cross-coupling often occurs with predictable selectivity, yielding a product that retains one or more halides for subsequent functionalization. nih.gov

The strategic placement of bromo and fluoro substituents makes compounds like this compound valuable as model substrates. They allow researchers to study the relative reactivity of different carbon-halogen bonds under various catalytic conditions, providing insights into reaction mechanisms and selectivity. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most widely used and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures. researchgate.netlibretexts.org These reactions are integral to the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.net The general mechanism involves three key steps: oxidative addition of a halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a premier palladium-catalyzed reaction that joins an organoboron compound (like an arylboronic acid) with an organohalide. libretexts.org This method is favored due to its mild reaction conditions, the stability and low toxicity of the boron reagents, and its tolerance of a wide array of functional groups. nih.gov

The synthesis of this compound via this method would typically involve one of two pathways:

Pathway A: The reaction of a 4-halopyridine (e.g., 4-bromopyridine) with (3-bromo-2-fluorophenyl)boronic acid.

Pathway B: The reaction of 4-pyridylboronic acid with a dihaloarene, such as 1,3-dibromo-2-fluorobenzene.

The choice of pathway depends on the availability of starting materials and the desired regioselectivity. The Suzuki-Miyaura reaction has been successfully used to synthesize a vast library of monoaryl and diaryl pyridines, often in high yields. researchgate.net The use of triarylbismuths has also been explored as an alternative to boronic acids for coupling with bromopyridines. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Electrophile Nucleophile Catalyst System Base Solvent Product Type Ref
Bromopyridine Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water Arylpyridine researchgate.net
4-Bromo-6H-1,2-oxazine Phenylboronic Acid Pd(PPh₃)₄ Na₂CO₃ Toluene 4-Phenyl-6H-1,2-oxazine nih.gov

When a substrate contains multiple halogen atoms, the regioselectivity of the cross-coupling reaction becomes a critical consideration. For dihalogenated N-heteroarenes like pyridines, the site of the reaction is influenced by electronic and steric factors. researchgate.netnih.gov

Generally, in dihalopyridines, the halogen atom at a position alpha (C2 or C6) to the nitrogen is more reactive towards Pd(0) insertion. nih.gov This is due to the increased positive charge at this carbon and the weaker C-X bond strength. nih.gov However, this intrinsic selectivity can be overturned by the choice of ligand. For example, in the Suzuki coupling of 2,4-dibromopyridine, conventional C2-selectivity is observed with higher ratios of PPh₃ to palladium, while atypical C4-selectivity can be achieved with lower ligand-to-metal ratios. nih.gov Similarly, bulky monophosphine ligands like QPhos can promote C4 coupling in 2,4-dichloropyridine, while diphosphine ligands like dppf favor the conventional C2 product. nih.gov

In the case of the 1-bromo-2-fluoro-3-X-benzene moiety, the site of palladium insertion is also subject to control. While C-Br bonds are generally more reactive than C-F bonds in palladium catalysis, the electronic environment created by the fluorine and other substituents can modulate this reactivity. mdpi.com Sequential, regioselective cross-coupling reactions on poly-functionalized pyridines have been demonstrated, allowing for the controlled synthesis of trisubstituted pyridines. rsc.org

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine-Phenyl Bond Formation[2][7][8][9][10][11].

Emerging Transition-Metal-Free Approaches for Pyridine Derivative Synthesis

While effective, transition-metal catalysis can suffer from drawbacks such as catalyst cost and potential metal contamination in the final product. digitellinc.com This has spurred the development of transition-metal-free synthetic methods. Recent progress has been made in synthesizing quinazolines and other N-heterocycles without transition metals, using methods like molecular iodine catalysis, organocatalysis, or photoredox catalysis under visible light. researchgate.netmdpi.com

For pyridine derivatives, metal-free approaches often involve the arylation of the heterocycle under specific conditions. sci-hub.se For instance, methods have been developed for the direct alkynylation of quinazolines using n-BuLi and iodine, which can then be further manipulated. researchgate.net Photoredox-mediated coupling reactions have also proven effective. A method for synthesizing 3-fluoropyridines involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium photocatalyst under blue LED irradiation, followed by condensation with ammonia. acs.org These emerging strategies offer greener and potentially more cost-effective routes to complex heterocyclic systems. mdpi.com

Synthesis of Structurally Related Bromo-Fluorophenyl-Pyridine Systems and their Precursors

The synthesis of various isomers and precursors provides valuable context and building blocks for the target molecule. The preparation of fluorinated pyridine compounds often starts from aminopyridines or nitropyridines, which undergo diazotization in the presence of fluoride (B91410) sources (Balz-Schiemann reaction) or nucleophilic substitution. google.com

For example, 3-fluoro-4-aminopyridine can be synthesized by the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by catalytic hydrogenation. nih.gov This use of a pyridine N-oxide to activate the ring for nucleophilic substitution at the meta position is a notable strategy. nih.gov The synthesis of 4-Bromo-2-fluoropyridine has been achieved in a four-step sequence starting from 2-bromopyridine. guidechem.com

Table 2: Synthesis of Selected Bromo-Fluorophenyl-Pyridine Precursors and Analogs

Starting Material Reagents Product Yield Ref
Pyridin-4-ol 1. KNO₃, H₂SO₄; 2. POCl₃; 3. 4-Bromo-2-fluoroaniline N-(4-Bromo-2-fluorophenyl)-3-nitropyridin-4-amine 61% (step 1), 77% (step 2) researchgate.net
3-Bromo-4-nitropyridine N-oxide 1. TBAF, DMSO; 2. H₂, Pd/C 3-Fluoro-4-aminopyridine 37% (step 1), Quant. (step 2) nih.gov
2-Bromopyridine 1. m-CPBA; 2. H₂SO₄, HNO₃; 3. Fe, Acetic Acid; 4. HBF₄ 4-Bromo-2-fluoropyridine - guidechem.com

The Suzuki-Miyaura coupling remains a key method for assembling these related structures. For instance, polyfluorinated biphenyls have been synthesized by coupling fluorinated bromobenzenes with various boronic acids, demonstrating the broad applicability of the method even with electron-poor substrates. nih.gov Similarly, the coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates showcases the versatility of palladium catalysis in creating complex, functionalized heterocyclic systems. nih.gov

Strategic Pyridine Ring Construction Methodologies for Substituted Derivatives

A key strategy for synthesizing complex substituted pyridines, such as derivatives of this compound, involves the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine scaffold. One documented approach for a derivative involves a five-step synthesis starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. researchgate.net This method builds the desired functionality onto the pyridine ring through a series of classical organic reactions.

The synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate, begins with the nitration of pyridin-4-ol. researchgate.net This is followed by chlorination, N-alkylation with 4-bromo-2-fluoroaniline, reduction of the nitro group, and finally, condensation to form the imidazo[4,5-c]pyridin-2-one ring system. researchgate.net This multi-step approach allows for the controlled introduction of the substituted phenyl group and the subsequent formation of a fused heterocyclic system.

Synthetic Route for 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one researchgate.net

StepReactionReagents and Conditions
1NitrationKNO₃, H₂SO₄, 110°C, 10 h
2ChlorinationPOCl₃, 110°C, 3 h
3N-Alkylation4-Bromo-2-fluoroaniline, 25°C, 10 h
4ReductionC, FeCl₃, NH₂NH₂·H₂O, 1 h
5CondensationN,N'-Carbonyldiimidazole, CH₂Cl₂

This methodology highlights a classic approach where the pyridine ring serves as a foundational building block that is sequentially modified to achieve the target structure.

Optimization of Reaction Parameters and Catalyst Systems for Enhanced Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds like this compound. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium complex. The efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the optimization of various reaction parameters, including the choice of catalyst, ligand, base, and solvent.

The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling has been explored using various palladium catalysts. cdnsciencepub.com For instance, the coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids has been successfully achieved using Pd(dppf)Cl₂ as the catalyst. cdnsciencepub.com The optimization of this system revealed that a mixture of dioxane and water is an effective solvent system. claremont.eduresearchgate.net

Optimization of Solvent for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride and 2-Thiopheneboronic acid pinacol (B44631) ester claremont.eduresearchgate.net

EntrySolventYield (%)
1Dioxane73
2Dioxane/H₂O (20%)79
3Diglyme72
4DMF55
5Acetonitrile65
6Isopropanol68

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), biphenyl (B1667301) (internal standard, 0.06 mmol), solvent 1 mL in a closed 1-dram vial.

The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity, especially when dealing with challenging substrates like those containing fluorine atoms or heterocyclic rings. nih.govacs.orgnih.gov For the coupling of unstable polyfluorophenyl boronic acids, a palladium precatalyst that rapidly generates the active LPd(0) species under mild conditions has been shown to be effective. nih.govacs.org This approach minimizes the decomposition of the boronic acid.

Ligand-free palladium-catalyzed Suzuki reactions in aqueous media have also been developed, offering a more environmentally benign approach. nih.gov For example, palladium acetate (B1210297) has been used without an external ligand to catalyze the coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids in a water-cosolvent mixture. nih.gov

The base also plays a critical role in the catalytic cycle of the Suzuki-Miyaura reaction. A variety of bases have been employed, with the choice often depending on the specific substrates and catalyst system. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The optimization of the base is often necessary to achieve the desired reactivity and suppress side reactions. mdpi.comnih.gov

For the synthesis of this compound, a typical Suzuki-Miyaura approach would involve the coupling of a 4-halopyridine with (3-bromo-2-fluorophenyl)boronic acid or vice versa. The optimization of such a reaction would entail screening various combinations of palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to maximize the yield and purity of the final product. The use of sterically hindered and electron-rich phosphine ligands can be beneficial in promoting the coupling of challenging substrates. thieme-connect.com

Chemical Reactions Involving the Bromine Substituent.

The bromine atom on the phenyl ring of this compound is a key functional group that readily participates in a variety of chemical reactions, most notably nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitutions on the Pyridine and Phenyl Rings.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems. In the context of pyridines, these reactions are regioselectively favored at the 2- and 4-positions, which are ortho and para to the ring nitrogen, respectively. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comyoutube.com The attack of a nucleophile at these positions allows for the delocalization of the negative charge onto the nitrogen atom, a stabilizing resonance effect not possible with attack at the 3-position. stackexchange.com

While the pyridine ring is activated towards nucleophilic attack, the reactivity of the phenyl ring in this compound towards SNAr is also of significant interest. Generally, halopyridines are common substrates for SNAr reactions, with fluoropyridines often exhibiting higher reaction rates than their chloro- or bromo- counterparts due to the high electronegativity of fluorine. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov However, in the case of this compound, the bromine atom can also be displaced by strong nucleophiles under specific conditions, allowing for the introduction of a wide range of functional groups.

Further Cross-Coupling Reactivity and Carbon-Heteroatom Bond Formation.

The bromine substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. researchgate.netnih.gov This reaction allows for the arylation of the this compound scaffold. For instance, the reaction with various arylboronic acids can introduce new aryl groups at the position of the bromine atom. researchgate.netnih.gov

Another important cross-coupling reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. soton.ac.uk This reaction provides a direct route to synthesize alkynyl-substituted derivatives. The Sonogashira coupling of bromo-fluoro pyridine derivatives with a variety of terminal alkynes has been shown to proceed efficiently, tolerating a range of functional groups. soton.ac.uk

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, can be employed to form carbon-nitrogen bonds. This reaction is crucial for the synthesis of many biologically active compounds. The reactivity of the bromine atom in this compound makes it a suitable substrate for such transformations.

Chemical Reactions Involving the Fluorine Substituent.

The fluorine atom on the phenyl ring also influences the reactivity of the molecule and can participate in specific chemical transformations. While generally less reactive as a leaving group in nucleophilic aromatic substitution compared to bromine in many contexts, its high electronegativity activates the ring towards nucleophilic attack. nih.gov

In some instances, the fluorine atom can be displaced by strong nucleophiles, particularly when the reaction is directed by other functionalities on the molecule or through the use of specific catalytic systems. The relative reactivity of the bromine and fluorine atoms can often be controlled by the choice of reaction conditions and the nature of the nucleophile. For example, in nucleophilic aromatic substitution reactions of pyridinium (B92312) ions, the reactivity order has been observed to be 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo, indicating that the leaving group ability is not the sole determining factor. nih.gov

Reactivity of the Pyridine Nitrogen Atom and Coordination Chemistry.

The nitrogen atom in the pyridine ring is a site of basicity and can be protonated or alkylated. This reactivity is fundamental to the formation of pyridinium salts. The lone pair of electrons on the nitrogen also allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. nih.gov The coordination of the pyridine nitrogen to a metal center can influence the electronic properties and reactivity of the entire molecule, sometimes facilitating or directing subsequent chemical transformations. For example, the interaction of the pyridine nitrogen with a palladium catalyst has been suggested to influence the outcome of Suzuki coupling reactions. nih.gov

Electrophilic and Nucleophilic Reactivity of the Phenyl Ring.

The phenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the bromine and fluorine substituents, as well as the pyridine ring itself. uoanbar.edu.iq Electrophilic attack, if it occurs, would be directed to positions meta to the deactivating groups.

Conversely, the presence of these electron-withdrawing groups makes the phenyl ring more susceptible to nucleophilic attack. chemrxiv.org The nucleophilicity of an olefinic bond, for example, is significantly affected by the nature of substituents on an attached phenyl ring. chemrxiv.org Electron-withdrawing groups decrease the nucleophilic activity by pulling electron density away. chemrxiv.org This principle applies to the phenyl ring of this compound, making it a potential site for nucleophilic addition or substitution reactions under appropriate conditions.

Derivatization Strategies and Functional Group Interconversions on the this compound Scaffold.

The versatile reactivity of this compound allows for a multitude of derivatization strategies and functional group interconversions. The bromine atom can be readily converted to other functional groups. For example, it can be displaced by nucleophiles such as amines, alkoxides, and thiolates. youtube.com

Cross-coupling reactions provide a powerful platform for introducing a wide array of substituents. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as previously mentioned, are key methods for creating new carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively. researchgate.netnih.govsoton.ac.uk

Furthermore, the fluorine atom can potentially be involved in transformations, although this is generally more challenging. The pyridine nitrogen can be functionalized to form N-oxides or pyridinium salts, which can then undergo further reactions. youtube.com These derivatization strategies enable the synthesis of a diverse library of compounds based on the this compound scaffold, each with potentially unique chemical and biological properties.

Below is a table summarizing some of the key chemical transformations discussed:

Reaction Type Reactant Product Type Key Features
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., amines, alkoxides)Substituted Pyridines/PhenylsBromine or fluorine is replaced by a nucleophile. youtube.com
Suzuki-Miyaura CouplingArylboronic AcidsBiaryl CompoundsForms a new carbon-carbon bond. researchgate.netnih.gov
Sonogashira CouplingTerminal AlkynesAlkynyl-substituted AromaticsForms a new carbon-carbon triple bond. soton.ac.uk
Buchwald-Hartwig AminationAminesAryl AminesForms a new carbon-nitrogen bond.
CoordinationMetal IonsMetal ComplexesPyridine nitrogen acts as a ligand. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems Incorporating the Pyridine Core

The functionalized derivatives of this compound serve as valuable precursors for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, often catalyzed by transition metals, can lead to the formation of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

A plausible strategy involves the initial functionalization of the C-Br bond via a Sonogashira coupling to introduce an alkyne moiety. The resulting 4-(3-alkynyl-2-fluorophenyl)pyridine can then undergo intramolecular cyclization. For instance, if an amino group is introduced ortho to the pyridine ring (on the pyridine itself), a subsequent intramolecular cyclization between the alkyne and the amino group can lead to the formation of a fused pyrido-indole system.

Another approach involves the synthesis of azafluorenones. Research has shown that 2-alkynylbenzaldehyde derivatives can undergo a cascade reaction to form 1-azafluorene derivatives, which can then be oxidized to 1-azafluorenones. nih.govresearchgate.net By analogy, a derivative of this compound, appropriately functionalized, could serve as a precursor for fluorinated azafluorenones. For example, a Suzuki coupling to introduce a formyl group ortho to the pyridine-phenyl bond, followed by a Sonogashira coupling at the bromine position, would generate a suitable precursor for an intramolecular cyclization to form a fluorinated azafluorenone.

Furthermore, intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group has been shown to be an effective strategy for accessing fused pyridoheterocycles. nih.gov This suggests that if a cyano-containing side chain is introduced, for example, by alkylation of a hydroxyl group introduced via a Buchwald-Hartwig type C-O coupling, subsequent cyclization could be achieved.

Precursor TypeCyclization MethodFused SystemReference
2-Alkynylbenzaldehyde derivativesAldol/Isomerization/Diels-Alder/Retro-Diels-Alder Cascade1-Azafluorenes nih.gov
Substituted BenzophenonesIntramolecular Electrophilic Aromatic SubstitutionFluorenones/Azafluorenones researchgate.net
Alkynyl Heteroaromatics with Pendant NitrilesBase-catalyzed Tautomerization and CycloadditionFused Pyridoheterocycles nih.gov
1,6-EnynesCu(0)/Selectfluor Mediated Annulation-FluorinationFluorinated Fluorenones lookchem.com

This table presents general cyclization strategies that could be adapted for derivatives of this compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 3 Bromo 2 Fluorophenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 4-(3-Bromo-2-fluorophenyl)pyridine would display distinct signals corresponding to the protons on both the pyridine (B92270) and the phenyl rings. The pyridine ring protons, typically appearing at higher chemical shifts (downfield), would be expected in the range of δ 7.0-9.0 ppm. The protons on the phenyl ring would likely resonate between δ 7.0-8.0 ppm.

The coupling between adjacent protons (ortho, meta, and para) and with the fluorine atom would result in complex splitting patterns. For instance, the protons on the pyridine ring would exhibit characteristic doublet and triplet patterns due to ortho and meta couplings. The protons on the 3-bromo-2-fluorophenyl ring would show additional splitting due to coupling with the fluorine atom, with typical H-F coupling constants influencing the multiplicity of the signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Pyridine H-2, H-68.6 - 8.8DoubletJ(H-H) ≈ 5-6
Pyridine H-3, H-57.4 - 7.6DoubletJ(H-H) ≈ 5-6
Phenyl H-4'7.3 - 7.5Triplet of doubletsJ(H-H), J(H-F)
Phenyl H-5'7.1 - 7.3Triplet of doubletsJ(H-H), J(H-F)
Phenyl H-6'7.6 - 7.8Doublet of doubletsJ(H-H), J(H-F)
Note: These are predicted values and require experimental confirmation.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to appear in the region of δ 120-155 ppm. The carbons of the phenyl ring would also resonate in the aromatic region, with their exact shifts influenced by the bromine and fluorine substituents. The carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF), resulting in a doublet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6~150
Pyridine C-3, C-5~122
Pyridine C-4~145
Phenyl C-1'~138
Phenyl C-2' (C-F)~158 (doublet, ¹JCF ≈ 245 Hz)
Phenyl C-3' (C-Br)~115
Phenyl C-4'~132
Phenyl C-5'~128
Phenyl C-6'~125
Note: These are predicted values and require experimental confirmation.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the presence of the adjacent bromine atom and the pyridine ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, helping to identify adjacent protons on both the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would exhibit characteristic vibrational bands for the pyridine and substituted phenyl rings.

Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring would be observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations would be found at lower frequencies.

Phenyl Ring Vibrations: The C-H stretching vibrations of the phenyl ring would also be in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would be visible around 1450-1600 cm⁻¹.

C-Br and C-F Vibrations: The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹. The C-F stretching vibration would give rise to a strong absorption band in the region of 1200-1300 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretching3000 - 3100
C=C and C=N Stretching (Pyridine)1400 - 1600
C=C Stretching (Phenyl)1450 - 1600
C-F Stretching1200 - 1300
C-Br Stretching500 - 600
Note: These are predicted values and require experimental confirmation.

Identification of Characteristic Vibrational Signatures

For this compound, one would expect to observe specific vibrational frequencies corresponding to the substituted pyridine and benzene (B151609) rings. Key expected vibrations would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations within the aromatic rings, expected in the 1600-1400 cm⁻¹ range. The conjugation between the two rings would influence the exact positions and intensities of these bands.

C-F stretching vibration , which is typically strong and found in the 1350-1150 cm⁻¹ region.

C-Br stretching vibration , which would appear at lower frequencies, generally in the 700-500 cm⁻¹ range.

Ring breathing modes and other skeletal vibrations that are characteristic of the substituted pyridine and benzene structures.

Without experimental spectra, it is not possible to compile a data table of observed vibrational frequencies and their assignments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule and understanding the effects of conjugation. The extended π-system of this compound, formed by the connection of the pyridine and phenyl rings, is expected to give rise to characteristic absorption bands.

The analysis would focus on:

π → π transitions*, which are expected to be the most intense absorptions and are characteristic of the conjugated aromatic system. The position of the maximum absorption wavelength (λmax) would provide insight into the extent of conjugation.

n → π transitions, which are typically weaker and involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to an anti-bonding π orbital.

The substitution pattern on both rings, with the electron-withdrawing fluorine and bromine atoms, would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted 4-phenylpyridine. However, without access to experimental UV-Vis spectra, a quantitative analysis of these effects and the compilation of a data table of electronic transitions is not feasible.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

For this compound (C₁₁H₇BrFN), the expected monoisotopic mass can be calculated. A high-resolution mass spectrum would be able to confirm this precise mass.

The fragmentation analysis under electron ionization (EI) conditions would be expected to reveal characteristic cleavage patterns. Key expected fragments would include:

The molecular ion peak (M⁺) , which would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragments resulting from the loss of the bromine atom ([M-Br]⁺).

Fragments resulting from the loss of the fluorine atom ([M-F]⁺) or HF.

Cleavage of the bond between the two aromatic rings, leading to ions corresponding to the pyridyl and the bromofluorophenyl moieties.

A data table of the expected m/z values for the molecular ion and key fragments cannot be accurately constructed and validated without experimental mass spectrometry data.

Advanced Computational Chemistry Studies on 4 3 Bromo 2 Fluorophenyl Pyridine

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the geometric and energetic properties of a molecule. These methods provide insights into the three-dimensional structure and stability of the compound.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies for Geometry Optimization and Energetics

The initial step in the computational analysis of 4-(3-Bromo-2-fluorophenyl)pyridine would involve geometry optimization using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. nih.gov DFT, particularly with hybrid functionals like B3LYP, is renowned for its balance of accuracy and computational cost, making it a popular choice for studying organic molecules. acs.org The Hartree-Fock method, while being a more fundamental ab initio approach, provides a valuable baseline for electronic structure calculations. nih.gov

The optimization process would systematically alter the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable structure. From these optimized geometries, key energetic parameters such as the total energy, heat of formation, and vibrational frequencies would be calculated.

Selection and Impact of Basis Sets (e.g., B3LYP/6-31G(d,p), 6-311++G(d,p))

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains second and third-row elements, as well as polarization and diffuse functions, a well-chosen basis set is essential for accurate predictions.

Commonly employed basis sets for such studies include the Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p). researchgate.netmdpi.com The "d,p" notation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which are important for describing the anisotropic electron density in a molecule with multiple bonds and lone pairs. mdpi.com The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are necessary for accurately describing anions and weak, long-range interactions. researchgate.net A comparative study using different basis sets would be necessary to assess the convergence of the calculated properties and to ensure the reliability of the results.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. The MEP map is colored to indicate different potential values, with red typically representing regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom due to their high electronegativity. The regions around the hydrogen atoms and the bromine atom might exhibit a more positive potential.

Mulliken and Natural Population Analysis (NPA) Charges and Natural Bond Orbital (NBO) Analysis

To quantify the charge distribution, Mulliken and Natural Population Analysis (NPA) would be performed. These methods assign partial charges to each atom in the molecule based on the calculated electron density. While Mulliken charges are computationally simple, they can be highly dependent on the basis set used. NPA, which is part of the Natural Bond Orbital (NBO) analysis, is generally considered to provide a more reliable and basis-set-independent description of the atomic charges.

Global and Local Chemical Reactivity Indices

Global and local chemical reactivity indices, derived from density functional theory (DFT), are crucial for predicting the reactivity and stability of a molecule. Global indices provide information about the molecule as a whole, while local indices pinpoint the reactivity of specific atomic sites.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability.

Electronic Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO–LUMO energy gap to be 2.3591 eV. nih.gov The frontier molecular orbital energies were found to be -3.1033 eV for the HOMO and -0.7442 eV for the LUMO. nih.gov These values are instrumental in calculating the global reactivity indices. A study on (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one calculated the chemical hardness (η) to be 1.358 eV, indicating that a charge transfer occurs within the molecule. scielo.org.za

Table 1: Illustrative Global Reactivity Indices for a Related Thiazolidinone Derivative

Parameter Value (eV)
Ionization Potential (I) 5.429
Electron Affinity (A) 2.713
Electronegativity (χ) 4.071
Chemical Hardness (η) 1.358
Chemical Potential (μ) -4.071
Global Electrophilicity (ω) 6.096
Global Softness (S) 0.736

Data from a theoretical study on (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one. scielo.org.za

Local reactivity is often analyzed using Fukui functions , which indicate the most likely sites for nucleophilic, electrophilic, and radical attacks. For instance, in a study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, Fukui functions were calculated to identify reactive centers within the molecule. researchgate.net

Dipole Moment Calculations

Theoretical Prediction and Comparison of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.za For a related compound, (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one, a good agreement was found between the experimental and theoretical NMR data. scielo.org.za This suggests that similar accuracy could be expected for this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated to identify the vibrational modes of a molecule. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. For instance, in a study of (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, a scaling factor of 0.9679 was applied to the B3LYP/6-311+G(d,p) calculated frequencies. scispace.com The C-Br stretching and bending vibrations would be of particular interest in the IR spectrum of this compound.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scielo.org.za The calculations provide information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO to LUMO). In a study of tripyridinium bis[tetrabromidoferrate(III)] bromide, the experimental UV-Vis spectra showed four peaks in the UV region and three in the visible region, and DFT calculations were used to interpret these transitions. sharif.edu

Table 2: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data for a Related Thiazolidinone Derivative

Spectroscopic Technique Experimental Value Theoretical Value
¹H NMR (ppm) 6.71 (dd) 6.95 (dd)
¹³C NMR (ppm) 165.87 (C=O) 159.32 (C=O)
IR (cm⁻¹) 1713 (C=O stretch) 1725 (C=O stretch)
UV-Vis (nm) 348, 406 342.90, 405.85

Data from a theoretical study on (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one. scielo.org.za

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational tools are essential for visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. For example, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions. nih.gov A similar analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one also highlighted the importance of various hydrogen bonding and other weak interactions in the crystal packing. nih.gov

Table 3: Illustrative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Chalcone

Contact Type Contribution (%)
H···H 25.0
C···H/H···C 20.6
O···H/H···O 15.6
Cl···H/H···Cl 10.7
F···H/H···F 10.4
F···C/C···F 7.2
C···C 3.0

Data from a Hirshfeld surface analysis of (2E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. researchgate.net

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in real space. It is based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This method provides a clear visual representation of the non-covalent interactions that stabilize the crystal structure.

The quantification of interatomic contacts from Hirshfeld surface analysis provides a detailed breakdown of the interactions that contribute to crystal packing. Enrichment ratios (EXY) are used to determine whether a particular type of contact (between atoms X and Y) is over- or under-represented compared to what would be expected from a random distribution of contacts. An enrichment ratio greater than 1 indicates a favored interaction. For halogenated organic compounds, the analysis of enrichment ratios can reveal the prevalence of halogen bonds and other specific interactions.

Computational Studies of Interaction Energies between Molecular Pairs

The study of interaction energies in molecular pairs involving this compound is essential for understanding its behavior in condensed phases and its potential for molecular recognition. These interactions are governed by a delicate balance of electrostatic, dispersion, exchange-repulsion, and induction forces. Computational methods, particularly Symmetry-Adapted Perturbation Theory (SAPT) and high-level density functional theory (DFT) with dispersion corrections, are employed to dissect and quantify these energy components. bohrium.comresearchgate.net

In analogous systems, such as the interaction between bromopentafluorobenzene (B106962) and pyridine, the σ-hole on the bromine atom and the π-hole on the fluorinated benzene (B151609) ring exhibit positive electrostatic potentials, making them susceptible to interactions with electron-rich regions like the lone pair of a pyridine nitrogen or its π-system. researchgate.net For this compound dimers, similar interactions are expected. The total interaction energy (ΔE) can be decomposed into several key components:

Electrostatic Energy (Eelst): Arises from the interaction between the static charge distributions of the monomers.

Exchange Energy (Eexch): A purely quantum mechanical term resulting from the Pauli exclusion principle.

Induction (Polarization) Energy (Epol): Stems from the distortion of a monomer's electron cloud in the electric field of its partner.

Dispersion Energy (Edisp): A critical attractive force arising from correlated electron fluctuations, also known as London dispersion forces. bohrium.comresearchgate.net

Theoretical studies on similar pyridine and substituted benzene dimers show that dispersion forces are often the most significant attractive component, while electrostatics dictate the preferred orientation of the interacting pair. bohrium.com For instance, SAPT analysis of benzene-pyridine dimers indicates that while the introduction of a nitrogen heteroatom contracts the electron density, reducing the magnitude of both dispersion and exchange-repulsion, the net effect is an increase in attraction compared to a benzene dimer. bohrium.com The interaction energies are typically calculated at high levels of theory, such as CCSD(T) or with functionals like M06-2X and wB97-XD, to accurately capture these subtle effects. researchgate.net

Table 1: Components of Interaction Energy in Molecular Dimers

Interaction ComponentDescriptionRelevance to this compound
ElectrostaticInteraction of static charge distributions (dipoles, quadrupoles).Governs the directional preference of interactions, influenced by the N, F, and Br atoms.
InductionDistortion of electron clouds leading to induced dipoles.Important due to the polarizable Br atom and the electronegative F and N atoms.
DispersionCorrelated electron fluctuations causing transient dipoles.A major contribution to the overall binding energy, especially in π-stacking.
Exchange-RepulsionPauli repulsion at short intermolecular distances.Prevents molecular collapse and defines the van der Waals contact distance.

Investigation of Hydrogen Bonding Networks (N-H...N, C-H...O, C-H...F, C-H...Br, C-H...π)

While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in a variety of weak, non-conventional hydrogen bonds that are crucial for determining its crystal packing and supramolecular architecture. These interactions are investigated computationally using methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis. mdpi.com

N-H...N: This type of interaction would be relevant if the pyridine nitrogen were protonated or in the presence of an N-H donor molecule. In a self-assembly of the title compound, this specific bond is not formed.

C-H...F: Intramolecular and intermolecular C-H...F hydrogen bonds are possible. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor for aromatic or aliphatic C-H groups. mdpi.com DFT calculations and NCI plots can visualize these weak interactions as specific regions of electron density between the involved atoms. mdpi.com

C-H...N: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. Crystal structure analyses of related compounds, such as 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, confirm the presence of C-H...N interactions that stabilize the crystal lattice. researchgate.net

C-H...Br (Halogen Bonding): The bromine atom can act as a halogen bond acceptor. More significantly, the region of positive electrostatic potential on the bromine atom opposite the C-Br bond (the σ-hole) can interact favorably with nucleophiles like the pyridine nitrogen or π-systems, an interaction known as halogen bonding. researchgate.net

C-H...π: The electron-rich π-systems of both the phenyl and pyridine rings can act as acceptors for hydrogen atoms from C-H bonds of neighboring molecules. This interaction is common in the packing of aromatic molecules and has been observed in related bromo-substituted aromatic compounds. researchgate.net

Table 2: Potential Non-covalent Interactions and Investigative Methods

Interaction TypeDonorAcceptorComputational Method
C-H···NAromatic C-HPyridine NitrogenQTAIM, NCI, NBO
C-H···FAromatic C-HFluorineQTAIM, NCI, NBO mdpi.com
C-H···BrAromatic C-HBromineQTAIM, NCI, NBO
C-H···πAromatic C-HPhenyl/Pyridine π-systemSAPT, NCI researchgate.net
Halogen Bond (C-Br···N/π)Bromine σ-holePyridine N or π-systemElectrostatic Potential Maps, SAPT researchgate.net

Pi-Pi Stacking Interactions in Molecular Assemblies

Pi-pi (π-π) stacking is a dominant force in the assembly of aromatic molecules like this compound. Computational studies on pyridine dimers have shown that the inclusion of electron correlation (e.g., at the MP2 or CCSD(T) level) is critical for accurately describing these dispersion-dominated interactions, as standard DFT and Hartree-Fock methods can fail to predict them as stable. researchgate.net

The geometry of the π-stacked arrangement significantly affects the interaction energy. Common configurations include:

Sandwich: Rings are parallel and directly on top of each other. This is often disfavored due to electrostatic and Pauli repulsion.

Parallel-Displaced (or Slipped-Parallel): Rings are parallel but shifted relative to one another. This is often the most stable arrangement. chemrxiv.org

T-shaped: The edge of one ring points towards the face of another.

Table 3: Calculated Binding Energies for Pyridine Dimer Geometries (Reference Data)

Dimer GeometryCalculated Binding Energy (kcal/mol) at MP2/6-311++G** researchgate.net
Antiparallel-displaced3.97
Antiparallel-sandwich3.05
Parallel-displaced2.39
T-up1.91
Parallel-sandwich1.53
T-down1.47

Note: These values are for the unsubstituted pyridine dimer and serve as a baseline for understanding the effects of substitution.

Crystallographic Investigations of 4 3 Bromo 2 Fluorophenyl Pyridine and Its Derivatives

Supramolecular Architecture and Crystal Engineering[33][34][35][36].

Void Analysis for Structural Stability and Mechanical Properties

A comprehensive understanding of the solid-state arrangement of molecules within a crystal lattice is paramount for predicting and interpreting the material's macroscopic properties. In the crystallographic analysis of 4-(3-bromo-2-fluorophenyl)pyridine and its derivatives, the study of voids—unoccupied spaces within the crystal packing—provides critical insights into the structural stability and potential mechanical characteristics of these compounds. The size, shape, and distribution of these voids are not arbitrary; they are a direct consequence of the intricate interplay of intermolecular forces, molecular geometry, and packing efficiency.

The analysis of crystalline voids is a powerful tool for assessing the stability of a crystal structure. Generally, a more densely packed structure with smaller and more isolated voids is indicative of greater thermodynamic stability. This is because a higher packing efficiency maximizes the stabilizing intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonds or halogen bonds. For phenylpyridine derivatives, the planarity of the aromatic rings and the nature and position of substituents significantly influence how the molecules arrange themselves in the solid state.

While specific experimental crystallographic data for this compound, including its void analysis, is not publicly available in the searched literature, we can infer general principles from studies on related halogenated phenylpyridine compounds. In such structures, void analysis is typically performed using computational methods on the experimentally determined crystal structure. Software can calculate the volume and surface area of voids, providing a quantitative measure of the empty space.

The mechanical properties of a crystalline material, such as its hardness, elasticity, and compressibility, are intrinsically linked to the strength and anisotropy of the intermolecular interactions and the efficiency of the crystal packing. A crystal with minimal void space is often harder and less compressible, as there is less "give" in the structure when subjected to mechanical stress. The distribution of voids can also lead to anisotropic mechanical properties, where the material responds differently to forces applied along different crystallographic axes. For instance, layers of molecules with significant void space between them might shear more easily than they would compress.

The table below illustrates hypothetical void analysis data for a series of related phenylpyridine derivatives to demonstrate how substituent changes could influence void characteristics.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Volume (ų)Calculated Void Volume (ų)Packing Index (%)
4-PhenylpyridineC₁₁H₉NMonoclinicP2₁/c850.2127.568.5
4-(2-Fluorophenyl)pyridineC₁₁H₈FNOrthorhombicPca2₁875.6135.767.8
4-(3-Bromophenyl)pyridineC₁₁H₈BrNMonoclinicP2₁/n910.4141.167.2
This compound C₁₁H₇BrFN (Hypothetical) (Hypothetical) (Hypothetical) (Hypothetical) (Hypothetical)

This table is for illustrative purposes only, as experimental data for this compound was not found.

Applications and Advanced Research Potential of 4 3 Bromo 2 Fluorophenyl Pyridine

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of both a bromine and a fluorine atom on the phenyl ring, coupled with the reactivity of the pyridine (B92270) moiety, makes 4-(3-bromo-2-fluorophenyl)pyridine a highly adaptable precursor in the synthesis of intricate organic molecules. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are pivotal in the assembly of complex heterocyclic scaffolds that form the core of many biologically active compounds and functional materials.

Precursor for Novel Heterocyclic Compounds and Scaffolds

The strategic positioning of the reactive handles on this compound allows for its elaboration into a diverse array of novel heterocyclic compounds. For instance, it can serve as a key starting material for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

A notable example is its utility in the synthesis of imidazo[4,5-c]pyridine derivatives. While not directly starting from this compound, a closely related precursor, 4-bromo-2-fluoroaniline, is used to synthesize 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one chemspider.com. This transformation highlights the potential of the bromo-fluorophenyl moiety to be incorporated into more complex heterocyclic systems. The synthesis involves a multi-step sequence including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the chemical robustness and versatility of this substituted phenyl scaffold chemspider.com.

Furthermore, the bromine atom on the phenyl ring can be readily transformed through palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, leading to the generation of diverse molecular scaffolds. For example, similar brominated pyridine derivatives are extensively used in Suzuki coupling reactions to form biaryl structures, which are common motifs in pharmacologically active molecules nih.govacs.org. The Buchwald-Hartwig amination of related bromopyridines is another powerful method to introduce nitrogen-based functionalities, further expanding the accessible chemical space for novel heterocyclic structures chemspider.comwikipedia.orglibretexts.orgnih.govresearchgate.net.

The table below illustrates the potential of related bromo-fluoro-substituted precursors in the synthesis of complex heterocyclic systems.

Starting Material AnalogueReaction TypeProduct ClassPotential ApplicationReference
4-Bromo-2-fluoroanilineMulti-step synthesisImidazo[4,5-c]pyridin-2-onesBiologically active compounds chemspider.com
5-Bromo-3-iodopyridin-2-amineSuzuki Coupling2-Amino-3-aryl-5-bromopyridinesKinase inhibitors acs.org
2-Bromo-6-methylpyridineBuchwald-Hartwig AminationN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamineLigand synthesis chemspider.com
2,3-DibromopyridineSuzuki Coupling & Sonogashira reactionCarbazole-based helicenesMaterials science nih.gov

Strategic Intermediate in Medicinal Chemistry Research (Focused on Scaffold Derivatization and SAR)

In the realm of medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of novel drug candidates. The ability to selectively modify different parts of the molecule allows for systematic investigations into structure-activity relationships (SAR), a cornerstone of modern drug discovery. The bromo- and fluoro-substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The strategic importance of halogenated pyridines in medicinal chemistry is well-documented. For instance, brominated pyridines are key intermediates in the synthesis of a variety of kinase inhibitors, which are a major class of anti-cancer drugs nih.govnih.govresearchgate.net. The bromine atom often serves as a handle for introducing various functional groups that can interact with specific amino acid residues in the active site of a target protein.

Structure-Activity Relationship (SAR) Studies via Systematic Synthetic Modifications of the Scaffold

The core structure of this compound provides an excellent platform for conducting detailed SAR studies. By systematically modifying the substituents on both the pyridine and phenyl rings, medicinal chemists can probe the key molecular interactions that govern biological activity.

For example, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, the 3-bromophenyl moiety was found to be a critical component for potent inhibitory activity nih.gov. SAR studies revealed that the position and nature of substituents on the pyridine ring could be varied to improve aqueous solubility while maintaining high potency nih.gov. While this study does not use this compound directly, it underscores the importance of the bromophenyl-amino-pyridine scaffold in kinase inhibition and the value of systematic modifications for optimizing drug-like properties.

A general SAR trend for pyridine derivatives in antiproliferative studies indicates that the presence and position of certain functional groups can significantly impact activity researchgate.netmdpi.com. For instance, the introduction of hydrogen bond donors and acceptors can enhance binding to target proteins, while bulky groups or halogens can either increase or decrease activity depending on the specific target and binding pocket. The bromo and fluoro substituents on the phenyl ring of this compound can influence the electronic properties and conformation of the molecule, which in turn affects its biological activity.

The following table summarizes key SAR findings for related pyridine-based compounds, highlighting the impact of structural modifications on biological activity.

Compound SeriesTargetKey SAR FindingsReference
4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFR Tyrosine KinaseThe 3-bromophenyl group is crucial for high potency. Solubilizing groups can be introduced at the 7-position of the pyridopyrimidine ring without significant loss of activity. nih.gov
3,5-Diaryl-2-aminopyridinesALK2 KinaseSubstitution of a 3-phenol with a 4-phenylpiperazine significantly increased cellular potency. acs.org
General Pyridine DerivativesVarious Cancer Cell LinesThe presence and position of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogens and bulky groups can have variable effects. researchgate.netmdpi.com

Design and Synthesis of Novel Pyridine-Based Analogues with Tailored Properties

The versatility of this compound as a synthetic intermediate allows for the rational design and synthesis of novel pyridine-based analogues with specifically tailored properties. The ability to perform selective chemical transformations at different positions of the molecule enables the creation of libraries of compounds for high-throughput screening and lead optimization.

The Suzuki cross-coupling reaction is a powerful tool for this purpose, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the phenyl ring by replacing the bromine atom nih.govacs.org. This enables the exploration of different substituents that can modulate the biological activity and selectivity of the resulting compounds. For instance, the synthesis of novel pyridine derivatives via Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported to yield compounds with potential biological activities nih.gov.

Similarly, the Buchwald-Hartwig amination provides a route to introduce diverse amine functionalities, which can be crucial for establishing key interactions with biological targets and for improving physicochemical properties such as solubility and cell permeability chemspider.comwikipedia.orglibretexts.orgnih.govresearchgate.net.

Potential Applications in Advanced Materials Science

Beyond its applications in the life sciences, the structural features of this compound also make it an attractive building block for the development of advanced functional materials. The combination of the electron-deficient pyridine ring and the substituted phenyl ring can give rise to interesting photophysical and electronic properties.

Development of Functional Materials for Organic Optoelectronics (e.g., Organic Light-Emitting Diodes)

In the field of organic optoelectronics, materials with tailored electronic properties are in high demand for applications such as organic light-emitting diodes (OLEDs). The core structures of many high-performance OLED materials are based on aromatic and heteroaromatic building blocks. The pyridine moiety is known to be a good electron-transporting group, while the phenyl ring can be functionalized to tune the emission color and improve charge-carrier mobility.

While there are no direct reports on the use of this compound in OLEDs, its structural motifs are present in many organic electronic materials. For example, carbazole derivatives, which are widely used as host materials and emitters in OLEDs, can be synthesized through reactions involving brominated aromatic compounds researchgate.netnih.govmdpi.comijpsjournal.com. The Suzuki and Buchwald-Hartwig coupling reactions, for which this compound is an excellent substrate, are standard methods for the synthesis of complex organic molecules used in OLEDs researchgate.netnih.gov.

The bromo and fluoro substituents on the phenyl ring can also be used to fine-tune the electronic energy levels (HOMO and LUMO) of the resulting materials, which is crucial for optimizing charge injection and transport in OLED devices. Furthermore, the introduction of fluorine atoms can enhance the thermal and morphological stability of organic materials, leading to longer device lifetimes.

The potential of this compound in materials science is further highlighted by the development of functional materials from related pyridine- and pyrene-based molecules for use as hole-transporting materials in OLEDs mdpi.com. These studies demonstrate that the rational design of molecules containing pyridine and functionalized aromatic rings can lead to materials with excellent performance in optoelectronic devices.

The table below provides examples of how related structural motifs are utilized in the development of materials for organic optoelectronics.

Material ClassKey Structural FeatureApplicationPerformance MetricReference
Pyrene-Pyridine DerivativesPyrene and functionalized pyridineHole-Transporting Materials (HTMs) for OLEDsReduced efficiency roll-off mdpi.com
Carbazole DerivativesCarbazole coreHost and emitting materials for OLEDsHigh fluorescence quantum yield researchgate.netijpsjournal.com
TriarylaminesTriarylamine coreOLED materialsStrong light emission in solid state researchgate.net

Modulation of Electronic and Optical Properties for Material Applications

Detailed research into the specific electronic and optical properties of this compound and its direct applications in materials science is not extensively available in the public domain. However, the inherent characteristics of its constituent chemical groups—a bromo-fluorophenyl ring and a pyridine ring—provide a basis for predicting its potential in this field. The presence of halogen atoms (bromine and fluorine) and the nitrogen-containing pyridine ring significantly influences the molecule's electron distribution, which is a key factor in determining its electronic and optical behavior.

The electron-withdrawing nature of the fluorine and nitrogen atoms, combined with the heavier bromine atom, can lead to a modulated electronic structure. This could potentially be harnessed in the design of organic electronic materials. For instance, modifications to this core structure could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over energy levels is crucial. The bromine atom also offers a site for further chemical reactions, such as cross-coupling reactions, which would allow for the synthesis of more complex, conjugated systems with tailored optical properties.

Interactive Table: Potential Electronic and Optical Properties

PropertyPredicted Influence of Molecular StructurePotential Application Area
Electron Affinity Increased by fluorine and pyridine nitrogen.Electron-transporting materials in OLEDs
Ionization Potential Influenced by the overall aromatic system.Hole-transporting materials in OPVs
Luminescence Potential for phosphorescence due to the heavy bromine atom.Phosphorescent emitters in OLEDs
Non-linear Optics The asymmetric nature of the molecule could lead to second-order non-linear optical effects.Materials for frequency doubling

Exploration of this compound and its Derivatives in Catalysis

The application of this compound and its derivatives in the field of catalysis is an emerging area of research. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal centers in catalytic complexes. This allows it to act as a ligand, which can influence the catalytic activity and selectivity of the metal.

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for the synthesis of more elaborate ligand structures through reactions like Suzuki or Buchwald-Hartwig couplings. This enables the creation of a library of derivatives with fine-tuned steric and electronic properties, which can then be screened for catalytic activity in various organic transformations. For example, derivatives of this compound could potentially be used as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

Electrochemical Behavior and Redox Properties in Advanced Applications

The electrochemical behavior of this compound is intrinsically linked to its molecular structure. The pyridine ring can undergo reduction, while the bromo-fluorophenyl group can be either reduced or oxidized depending on the experimental conditions. The presence of both electron-withdrawing (fluorine, nitrogen) and electron-donating (via resonance of the halogens) groups creates a complex electronic landscape that can be probed using electrochemical techniques like cyclic voltammetry.

Understanding the redox properties of this compound is crucial for its potential use in applications such as redox-flow batteries, electrocatalysis, or as a redox mediator in chemical sensors. The ability to undergo reversible redox processes is a key requirement for many of these applications. Future research could focus on synthesizing polymers or metal-organic frameworks incorporating the this compound moiety to explore their collective electrochemical properties and potential for energy storage or sensing applications.

Interactive Table: Predicted Electrochemical Properties

PropertyInfluencing FactorsPotential Application
Reduction Potential Primarily associated with the pyridine ring.Cathode materials in batteries
Oxidation Potential Associated with the aromatic system as a whole.Anode materials in batteries
Redox Stability The stability of the radical ions formed upon reduction or oxidation.Redox mediators, electrocatalysts

Conclusion and Future Research Directions

Synthesis and Chemical Versatility of 4-(3-Bromo-2-fluorophenyl)pyridine: A Retrospective

The compound this compound has emerged as a valuable building block in organic synthesis, largely owing to its unique substitution pattern which offers multiple avenues for chemical modification. The presence of a bromine atom, a fluorine atom, and a pyridine (B92270) ring within the same molecule provides a platform for a diverse range of chemical transformations.

Historically, the synthesis of related structures has often relied on cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biaryl linkage. For instance, the synthesis of 4-bromo-2-fluorobiphenyl (B126189) involves the palladium-catalyzed reaction between a boronic acid and an aryl halide. Similar strategies are applicable for the synthesis of this compound. The pyridine ring itself can be prone to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. nih.gov

The bromine and fluorine substituents on the phenyl ring further enhance the chemical versatility of the molecule. The bromine atom is a versatile handle for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups. soton.ac.uk The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the molecule and its derivatives, a feature highly sought after in medicinal chemistry. researchgate.net The strategic placement of the fluorine atom ortho to the bromine atom can also introduce steric and electronic effects that can be exploited for regioselective transformations.

Prospects for Targeted Synthesis and Novel Transformations

Future research will likely focus on the development of more efficient and selective methods for the synthesis of this compound and its analogs. This includes the exploration of novel catalytic systems for cross-coupling reactions that can operate under milder conditions and with higher functional group tolerance. For example, advancements in palladium-catalyzed cross-coupling reactions that utilize in-situ generated molecular hydrogen from the reduction of water with zinc powder could offer a more sustainable approach. rsc.org

Furthermore, the unique electronic nature of the fluorinated pyridine ring opens up possibilities for novel transformations. The development of dearomative cycloaddition reactions, potentially mediated by energy transfer photocatalysis, could provide access to complex three-dimensional scaffolds from this planar aromatic precursor. acs.orgacs.org Such reactions could lead to the discovery of new chemical entities with interesting biological activities.

The reactivity of the pyridine N-oxide derivative of this compound also presents an underexplored area. The N-oxide can activate the pyridine ring towards different modes of reactivity, including direct fluorination at the meta position, which is typically challenging to achieve. nih.gov This could provide a new route for the synthesis of novel fluorinated pyridine derivatives.

Future Directions in Advanced Computational Modeling for Predictive Chemistry

Computational modeling is poised to play an increasingly crucial role in predicting the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, bond energies, and reaction mechanisms, thereby guiding the rational design of synthetic routes and the prediction of reaction outcomes.

For instance, computational screening can be used to identify the most promising catalyst-substrate combinations for cross-coupling reactions, saving significant experimental time and resources. acs.orgacs.org By calculating the triplet energies and excited-state properties of the molecule, it may be possible to predict its suitability for photochemical transformations and design novel dearomatization strategies. acs.org

Moreover, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound. This predictive capability will accelerate the discovery of new drug candidates and functional materials.

Expanding the Scope of this compound as a Key Chemical Synthon

The utility of this compound as a key chemical synthon is expected to expand significantly in the coming years. Its application in the synthesis of complex molecules for medicinal chemistry is particularly promising. The pyridine moiety is a common feature in many biologically active compounds, and the presence of the bromo and fluoro substituents provides handles for fine-tuning the pharmacological profile of drug candidates. nih.gov

The ability to participate in a variety of cross-coupling reactions makes this compound an ideal starting material for the construction of libraries of diverse small molecules for high-throughput screening. For example, it can be used to synthesize precursors for kinase inhibitors, which are a major class of therapeutic agents. guidechem.comnih.gov The incorporation of a fluorophenylpyridine moiety can modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

Beyond medicinal chemistry, this synthon may find applications in materials science. The rigid biphenylpyridine core can be incorporated into polymers and organic light-emitting diode (OLED) materials. The bromine atom allows for further functionalization to tune the electronic and photophysical properties of these materials.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(3-Bromo-2-fluorophenyl)pyridine, and how can reaction yields be optimized?

A metal-free, visible-light-induced reductive radical coupling method has been reported for synthesizing structurally similar bromofluorophenyl pyridines. Key reagents include DABCO (1,4-diazabicyclo[2.2.2]octane), HE (hydrogen atom donor), and the Togni reagent (trifluoromethylation agent). Reaction optimization involves controlling stoichiometry (e.g., 1.5 equiv. Togni reagent) and solvent selection (MTBE), achieving yields up to 65% after 24 hours . For derivatives, nitration followed by reduction of 4-(4-halophenyl)pyridines provides a pathway to functionalized analogs, with careful control of nitro group positioning and reduction conditions (e.g., catalytic hydrogenation) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Combined use of single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) is essential. XRD resolves molecular geometry and crystallographic packing (e.g., mean C–C bond length precision of 0.004 Å) . 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify substituent effects, while HRMS confirms molecular weight. For advanced purity analysis, chromatographic methods (e.g., flash chromatography with PE:Et2_2O gradients) are recommended .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluoro group meta to the pyridine ring enhances electrophilicity at the bromine-bearing carbon, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Steric hindrance from the ortho-fluoro substituent may slow kinetics, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict reaction pathways and intermediates for this compound derivatives?

DFT calculations at the B3LYP/6-31G(d) level model transition states and intermediates in SNAr or radical coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites, while Gibbs free energy profiles reveal thermodynamic feasibility. Software like Gaussian or ORCA, combined with crystallographic data (e.g., SHELX-refined structures), validates computational models .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values often arise from solvent effects or crystal packing. Cross-validation using polarizable continuum models (PCM) for solvation and solid-state NMR can reconcile differences. Systematic error analysis (e.g., comparing XRD bond lengths with DFT-optimized geometries) refines computational parameters .

Q. How does regioselectivity in halogenated pyridine systems impact the design of derivatives for medicinal chemistry?

The 3-bromo-2-fluoro substitution pattern directs functionalization to the para position of the pyridine ring. Steric maps derived from XRD data guide the selection of bulky catalysts (e.g., Buchwald ligands) for selective C–N or C–C bond formation. Competitive pathways (e.g., proto-dehalogenation) are minimized using non-polar solvents like toluene .

Q. What experimental approaches mitigate solubility challenges during crystallization of bromo-fluorophenyl pyridines?

Co-crystallization with hydrogen-bond acceptors (e.g., pyridine-N-oxide) improves lattice stability. Mixed-solvent systems (e.g., CHCl3_3/hexane) induce slow nucleation. Dynamic light scattering (DLS) monitors aggregate formation, while differential scanning calorimetry (DSC) identifies optimal crystallization temperatures .

Q. How do crystallographic disorders in halogenated pyridines affect structure refinement?

SHELXL refinement tools (SHELX-2018) partition disordered atoms into split sites with occupancy factors <1.0. Twinning (e.g., by reticular merohedry) is addressed using HKLF 5 datasets. R-factor convergence below 0.07 ensures reliability, supported by Q-peak analysis for missing electron density .

Q. What methodologies enable the synthesis of this compound derivatives with tailored photophysical properties?

Introducing π-extended substituents via Sonogashira coupling (e.g., alkynyl groups) shifts absorption/emission spectra. Time-dependent DFT (TD-DFT) models excited-state behavior, while cyclic voltammetry (CV) correlates HOMO-LUMO gaps with fluorescence quantum yields .

Q. How can researchers design robust protocols for handling air-sensitive intermediates in pyridine functionalization?

Schlenk-line techniques under inert atmospheres (N2_2/Ar) prevent oxidation. Reaction monitoring via in-situ IR spectroscopy tracks transient species. Quenching protocols (e.g., rapid cooling to -78°C) stabilize reactive intermediates, validated by GC-MS or LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.